Pentanenitrile, 5-oxo-
Overview
Description
Pentanenitrile, also known as valeronitrile or butyl cyanide, is a nitrile with the formula C4H9CN . It is a colorless liquid with a molar mass of 83.134 g·mol−1 . It is insoluble in water but soluble in benzene, acetone, and ether .
Synthesis Analysis
Pentanenitrile can be produced by heating 1-chlorobutane with sodium cyanide in dimethyl sulfoxide . This reaction takes about 20 minutes, keeping the temperature below 160°C . The yield is about 93% . Another way to get the substance is by heating valeraldehyde with hydroxylamine .Molecular Structure Analysis
The molecular structure of Pentanenitrile is flexible and can adopt a number of different conformers . These conformers are called anti-anti (30%), anti-gauche (46%), gauche-anti, gauche-gauche-cis, and gauche-gauche-trans .Physical And Chemical Properties Analysis
Pentanenitrile has a boiling point of 414 K and a melting point of 176.92 K . It has a critical point of 610.3 K at 35.80 bar . The refractive index (nD) is 1.3949 .Scientific Research Applications
Application in Pharmaceuticals and Therapeutics
Summary of the Application
“Pentanenitrile, 5-oxo-” is used in the synthesis of a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides . These compounds are synthesized using a non-steroidal anti-inflammatory drug known as 4-aminophenazone, also called antipyrine .
Methods of Application or Experimental Procedures
The compounds are synthesized by condensing 4-aminophenazone with different substituted benzoyl chlorides in the presence of a base . The resulting compounds are then characterized using various techniques such as elemental analysis, FT-IR, 1H-NMR, and mass spectra .
Results or Outcomes
The synthesized compounds have shown potential in the field of drug chemistry . However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .
Application in Antibacterial Research
Summary of the Application
5-oxo-imidazolines, which can be synthesized from “Pentanenitrile, 5-oxo-”, have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Methods of Application or Experimental Procedures
5-oxo-imidazolines are synthesized by condensing 5-(H/Br benzofuran-2-yl)-1-phenyl 1H-pyrazole-3-carbohydrazides with 4-(arylidene)-2 phenyloxazol-5 (4H)-one in acetic acid at elevated temperature . The synthesized 5-oxo-imidazolines are then characterized using elemental analysis and FT-IR, 1H-NMR, and mass spectra techniques .
Results or Outcomes
The synthesized 5-oxo-imidazolines showed excellent antibacterial profile against Gram-positive bacteria, B. thuringiensis, while other derivatives showed moderate antibacterial activity against Gram-positive bacteria, S. aureus and B. thuringiensis . Gram-negative bacteria like E. coli and E. aerogenes were tested at higher concentration and found good-to-moderate antibacterial activity .
Application in Dioxygen Activation
Summary of the Application
“Pentanenitrile, 5-oxo-” can be used in the synthesis of the most reactive iron and manganese complexes with N-pentadentate ligands for dioxygen activation . These complexes play multiple roles in technologically relevant reactions as well as in biological transformations .
Methods of Application or Experimental Procedures
The complexes are synthesized using properly designed ligands in combination with iron and manganese salts . The synthesized complexes are then characterized using various techniques .
Results or Outcomes
The synthesized complexes have found application in many areas, starting from catalysis and sustainable technologies, through DNA oxidative cleavage, to new substances useful in chemotherapeutic drugs . They can also be successfully applied in photodriven reactions of water oxidation, as well as in chemically regenerated fuel cells as a redox catalyst .
Application in Environmental and Health Impacts Research
Summary of the Application
The oxidative potential (OP) of particulate matter (PM), which can be analyzed using “Pentanenitrile, 5-oxo-”, has significant environmental and health impacts .
Methods of Application or Experimental Procedures
The researchers conducted a bibliometric analysis and scoping review, screening articles related to the oxidative potential of particulate matter .
Results or Outcomes
The study found that OP is an emerging field of study, with a notable increase in the number of publications in the 2010s compared to the early 2000s . The findings of this study will contribute to a better understanding of PM and its consequences, including human exposure and its effects .
Application in Synthesis of New Anti-Cancer Drugs
Summary of the Application
“Pentanenitrile, 5-oxo-” can be used in the synthesis of the most reactive iron and manganese complexes with N-pentadentate ligands for dioxygen activation . These complexes can find application as new anti-cancer drugs .
Results or Outcomes
The discussed complexes can be successfully applied in photodriven reactions of water oxidation, as well as in chemically regenerated fuel cells as a redox catalyst .
Application in Synthesis of Antibacterial Compounds
Results or Outcomes
The synthesized 5-oxo-imidazolines showed excellent antibacterial profile against Gram-positive bacteria, B. thuringiensis . Other derivatives showed moderate antibacterial activity against Gram-positive bacteria, S. aureus and B. thuringiensis . Gram-negative bacteria like E. coli and E. aerogenes were tested at higher concentration and found good-to-moderate antibacterial activity .
Safety And Hazards
properties
IUPAC Name |
5-oxopentanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEARBHZFXEPFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467136 | |
Record name | Pentanenitrile, 5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxopentanenitrile | |
CAS RN |
3350-74-1 | |
Record name | Pentanenitrile, 5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxopentanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.